2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione
Description
2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione is a thiobarbiturate derivative featuring a 1,3-thiazole substituent. This compound belongs to the 1,3-diazinane-4,6-dione family, which includes pharmacologically active barbiturates and their analogs. Its structure combines a sulfanylidene group at position 2 and a thiazolylamino-methylidene moiety at position 5, distinguishing it from classical barbiturates.
Properties
Molecular Formula |
C8H6N4O2S2 |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
6-hydroxy-2-sulfanylidene-5-(1,3-thiazol-2-yliminomethyl)-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H6N4O2S2/c13-5-4(6(14)12-7(15)11-5)3-10-8-9-1-2-16-8/h1-3H,(H3,11,12,13,14,15) |
InChI Key |
DZZNBTNSWMARHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)N=CC2=C(NC(=S)NC2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione typically involves a multi-step process. One common method includes the three-component condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are then further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or inhibit essential enzymes. The compound’s anti-inflammatory effects may be due to its interaction with inflammatory mediators or pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound shares a 1,3-diazinane-4,6-dione core with several analogs, but substituent variations significantly influence its properties:
Calculated based on structural formula. *TMB: Trimethoxybenzylidene
Physicochemical Properties
Crystallography and Planarity
- The target compound’s planarity (similar to ’s dihedral angle of 1.41°) facilitates strong intermolecular interactions, critical for crystal packing and stability .
- In contrast, primidone’s 5-ethyl and 5-phenyl groups introduce steric hindrance, reducing planarity and altering solubility .
Hydrogen Bonding
- Derivatives like the monoclinic C2/c compound () form hydrogen-bonded chains via N–H···O and S···H interactions, influencing solubility and melting points .
- The thiazole group in the target compound may participate in additional hydrogen bonding, enhancing stability in biological environments.
Pharmacological Potential
- Anticonvulsant Activity: Primidone’s efficacy stems from its metabolism to phenobarbital, a GABA receptor modulator . The target compound’s thiazole group may offer alternative mechanisms, such as ion channel modulation.
- Antiviral Activity : The (5E)-3-fluorophenyl-thiophene analog () showed low binding free energy (-8.8 kcal/mol) to SARS-CoV-2 spike protein, suggesting the target compound’s thiazole group could similarly enhance viral inhibition .
Biological Activity
The compound 2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione is a member of the thiazole and diazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and other pharmacological properties, supported by case studies and research findings.
Chemical Structure
The chemical structure of 2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione can be represented as follows:
This compound features a thiazole ring fused with a diazine moiety, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thioureas and thiazoles have shown remarkable activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for certain thiazole derivatives against Staphylococcus aureus ranged from 0.78 to 3.125 μg/mL, indicating strong antibacterial potential .
- Compounds with a similar scaffold demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound Name | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiourea 6h | S. aureus | 0.78 | |
| Compound A | Phytophthora infestans | 3.43 | |
| Compound H | E. coli | 3.125 |
Anti-inflammatory Activity
In addition to antimicrobial effects, compounds similar to 2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione have been evaluated for their anti-inflammatory properties. For example:
- A study assessed the anti-inflammatory effects using the carrageenan-induced paw edema model in mice. Compounds showed significant inhibition of COX-1 and LOX pathways, suggesting their potential as dual-action agents .
Case Studies
- Study on Thiazolidinones : A series of thiazolidinones were synthesized and tested for their dual anti-inflammatory and antimicrobial activities. Results indicated that these compounds outperformed established drugs like ampicillin and ketoconazole in inhibiting microbial growth .
- Molecular Docking Studies : Induced fit docking calculations were performed on thiazole derivatives to understand their binding affinities with target enzymes involved in bacterial resistance mechanisms. The results highlighted specific interactions that could be exploited for drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
